Tadalafil Ketolactam
CAS No.: 1346605-38-6
Cat. No.: VC0124568
Molecular Formula: C22H19N3O6
Molecular Weight: 421.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346605-38-6 |
|---|---|
| Molecular Formula | C22H19N3O6 |
| Molecular Weight | 421.409 |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone |
| Standard InChI | InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 |
| Standard InChI Key | BBMXALYUYHSADD-FOIQADDNSA-N |
| SMILES | CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Characteristics
Tadalafil Ketolactam, also known as Tadalafil Impurity H in the European Pharmacopoeia, is a tetrone compound with distinct structural features that differentiate it from tadalafil.
Basic Identification
The compound has several alternative chemical names, including "(6R,14aR)-rel-6-(1,3-Benzodioxol-5-yl)-2,3,14,14a-tetrahydro-2-methylpyrazino[1,2-d] benzodiazonine-1,4,7,13(6H,8H)-tetrone" .
Structural Comparison with Tadalafil
Unlike tadalafil (C22H19N3O4, MW: 389.41), Tadalafil Ketolactam contains two additional oxygen atoms. While tadalafil is classified as a pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione derivative, Tadalafil Ketolactam is structured as a pyrazino[1,2-d] benzodiazonine-1,4,7,13-tetrone derivative . This structural difference accounts for the distinctive properties and reactivity of Tadalafil Ketolactam compared to the parent compound.
Physical and Chemical Properties
Tadalafil Ketolactam exhibits specific physical and chemical properties that are important for its identification, handling, and analytical testing.
Solubility Profile
Relation to Tadalafil
Tadalafil Ketolactam's significance primarily stems from its relationship to tadalafil, a widely used medication.
Structural Relationship
The structural transformation from tadalafil to Tadalafil Ketolactam involves oxidative changes that result in the formation of an additional ketone group, hence the "ketolactam" designation. This relationship makes it an important compound for pharmaceutical quality control .
Applications and Uses
The primary applications of Tadalafil Ketolactam are in the analytical and pharmaceutical sectors.
Analytical Reference Standard
Tadalafil Ketolactam is primarily used as a reference standard for:
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Quality control in pharmaceutical manufacturing
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Impurity profiling of tadalafil formulations
Research Applications
In research settings, Tadalafil Ketolactam serves as an important tool for:
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Studying degradation pathways of tadalafil
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Development of stability-indicating analytical methods
Analytical Methods for Detection and Quantification
While the search results don't provide specific analytical methods for Tadalafil Ketolactam, its role as an impurity in pharmaceutical preparations suggests that various analytical techniques would be applicable.
Research Status and Future Directions
The current research status of Tadalafil Ketolactam appears primarily focused on its role as an impurity rather than on potential biological activities.
Current Knowledge Gaps
Several aspects of Tadalafil Ketolactam warrant further investigation:
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Complete physical and chemical characterization
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Formation mechanisms during tadalafil synthesis or degradation
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Biological activity profile
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Comprehensive toxicological evaluation
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